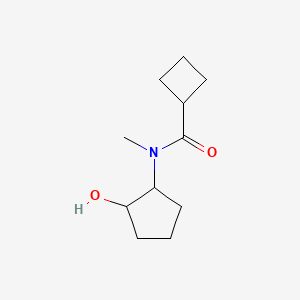
N-(2-methoxyethyl)-6-morpholinopyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Heterocyclic Compounds : The compound has been used as an initiator to prepare various heterocyclic compounds, such as thiazolopyrimidines and oxadiazepines, which have shown potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Biodegradable Polymer Development : It has been involved in the synthesis of morpholine-2,5-dione derivatives for the development of biodegradable polyesteramides with potential applications in medical and environmental fields (Veld et al., 1992).
Biomedical Applications
Imaging Agents for Parkinson's Disease : Derivatives of the compound have been synthesized for potential use as PET imaging agents in the study of Parkinson's disease, specifically targeting the LRRK2 enzyme (Wang et al., 2017).
Antimicrobial Activity : Certain derivatives have been synthesized and shown to possess antimicrobial activity against various bacteria and fungi, indicating potential for development into new antimicrobial agents (Devarasetty et al., 2019).
Cancer Research : Some derivatives have been studied for their inhibitory activity against cancer cell lines, suggesting potential application in the development of new anticancer drugs (Lu et al., 2021).
Methodological Advances
- Synthesis Techniques : The compound has been used in the development of novel synthesis techniques, contributing to advancements in the field of organic chemistry, such as the synthesis of unnatural amino acids and bioactive molecules (Chen et al., 2015).
Drug Development
Renin Inhibitors : In the context of drug development, derivatives have been explored as potent renin inhibitors with potential application in the treatment of hypertension and cardiovascular diseases (Tokuhara et al., 2018).
Gefitinib Synthesis : It has been involved in the synthesis process of Gefitinib, a drug used in the treatment of certain types of cancer (Jin et al., 2005).
properties
IUPAC Name |
N-(2-methoxyethyl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-18-5-2-13-12(17)10-8-11(15-9-14-10)16-3-6-19-7-4-16/h8-9H,2-7H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHKVKREWVDXOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=NC=N1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2657753.png)


![3-Bromo-5,7-dihydrothieno[3,4-b]pyridine](/img/structure/B2657759.png)
![5-Methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2657760.png)


![2-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2657765.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2657767.png)

![2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2657770.png)